3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both quinoline and triazole moieties. These structures are significant in medicinal chemistry due to their wide range of biological activities. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, while triazoles are recognized for their antifungal and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the condensation of quinoline derivatives with triazole precursors. One common method is the reaction of 2-chloroquinoline with 3-amino-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and triazole compounds .
Scientific Research Applications
3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Mechanism of Action
The mechanism of action of 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer applications, it may induce apoptosis by interacting with specific cellular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Known for its antimalarial and antibacterial properties.
1,2,4-Triazole: Recognized for its antifungal and antiviral activities.
Quinolin-2-yl derivatives: These compounds share similar biological activities but may differ in their potency and specificity.
Uniqueness
3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its dual functionality, combining the properties of both quinoline and triazole moieties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry, offering a broader spectrum of biological activities compared to its individual components .
Properties
IUPAC Name |
5-quinolin-2-yl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-11-14-10(15-16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H3,12,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVWVXUVNIUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018458-44-0 |
Source
|
Record name | 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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